molecular formula C18H24N6O B1683784 PRT-060318

PRT-060318

Cat. No.: B1683784
M. Wt: 340.4 g/mol
InChI Key: NZNTWOVDIXCHHS-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PRT-060318 is a novel selective inhibitor of the tyrosine kinase spleen tyrosine kinase. This compound has shown significant potential in preventing heparin-induced thrombocytopenia and thrombosis in transgenic mouse models . It is primarily used in scientific research to study its effects on platelet activation and thrombosis.

Mechanism of Action

Target of Action

The primary target of PRT-060318 is Spleen Tyrosine Kinase (Syk) . Syk is a B cell receptor (BCR)-associated tyrosine kinase, which plays a crucial role in the maintenance and expansion of immature B cells .

Mode of Action

This compound is a highly specific, ATP-competitive, small molecular inhibitor of Syk . It inhibits Syk kinase activity, thereby preventing the activation of platelets via GPVI/FcRγ, an ITAM receptor complex .

Biochemical Pathways

The inhibition of Syk by this compound affects the signaling pathways downstream of the BCR in B cells . It also impacts the pathways downstream of the GPVI receptor in platelets . The inhibition of these pathways leads to a reduction in platelet aggregation and thrombus formation .

Pharmacokinetics

The concentration of this compound in mouse plasma was measured as 7.1 μM, 2 hours post oral dose, which is consistent with the concentration that blocked FcγRIIA-mediated platelet activation in vitro .

Result of Action

The inhibition of Syk by this compound leads to significant molecular and cellular effects. It prevents HIT immune complex-induced aggregation of both human and transgenic HIT mouse platelets . In B cell acute lymphoblastic leukemia (B-ALL), it inhibits cell proliferation in a dose-dependent manner .

Action Environment

The efficacy of this compound can be influenced by the presence of other compounds. For instance, in the presence of heparin, this compound was able to prevent heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model . .

Preparation Methods

Synthetic Routes and Reaction Conditions: PRT-060318 is synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity, typically greater than 99% .

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure consistency and purity. The compound is produced in solid form and can be dissolved in various solvents for use in research .

Chemical Reactions Analysis

Types of Reactions: PRT-060318 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the compound, altering its activity.

    Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction can yield deoxygenated forms .

Scientific Research Applications

PRT-060318 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

PRT-060318 is unique in its high selectivity for the tyrosine kinase spleen tyrosine kinase. Similar compounds include:

This compound stands out due to its high potency and selectivity, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNTWOVDIXCHHS-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.